1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo(3.3.1.13,7)decane)
Overview
Description
1,1’-(4,4’-Bis(methoxy)biphenyl-3,3’-diyl)bis(tricyclo(3.3.1.13,7)decane) is a synthetic compound known for its stability, non-toxicity, and biodegradability. It is used in various scientific research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4,4’-Bis(methoxy)biphenyl-3,3’-diyl)bis(tricyclo(3.3.1.13,7)decane) involves multiple steps, starting with the preparation of the biphenyl core, followed by the introduction of methoxy groups and the attachment of tricyclo decane units. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are optimized for maximum efficiency. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,1’-(4,4’-Bis(methoxy)biphenyl-3,3’-diyl)bis(tricyclo(3.3.1.13,7)decane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced biphenyl derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized biphenyl derivatives, reduced biphenyl compounds, and substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
1,1’-(4,4’-Bis(methoxy)biphenyl-3,3’-diyl)bis(tricyclo(3.3.1.13,7)decane) is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry and as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,1’-(4,4’-Bis(methoxy)biphenyl-3,3’-diyl)bis(tricyclo(3.3.1.13,7)decane) involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(4,4’-Dihydroxybiphenyl-3,3’-diyl)bis(tricyclo(3.3.1.13,7)decane)
- 1,1’-(4,4’-Bis(ethoxy)biphenyl-3,3’-diyl)bis(tricyclo(3.3.1.13,7)decane)
Uniqueness
1,1’-(4,4’-Bis(methoxy)biphenyl-3,3’-diyl)bis(tricyclo(3.3.1.13,7)decane) stands out due to its methoxy groups, which enhance its solubility and reactivity compared to similar compounds. Its unique structure also provides distinct binding properties, making it valuable in various research applications.
Properties
IUPAC Name |
1-[5-[3-(1-adamantyl)-4-methoxyphenyl]-2-methoxyphenyl]adamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42O2/c1-35-31-5-3-27(13-29(31)33-15-21-7-22(16-33)9-23(8-21)17-33)28-4-6-32(36-2)30(14-28)34-18-24-10-25(19-34)12-26(11-24)20-34/h3-6,13-14,21-26H,7-12,15-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMSVURKQNRAEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239334 | |
Record name | 1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo(3.3.1.13,7)decane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932033-57-3 | |
Record name | 1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo(3.3.1.13,7)decane) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932033573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo(3.3.1.13,7)decane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 932033-57-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-DIMETHOXY-3,3'-DI(ADAMANT-1-YL)BIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV4PI5YV3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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